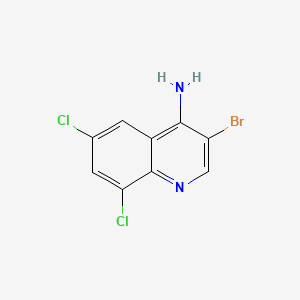![molecular formula C7H5ClIN3 B578001 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1363382-83-5](/img/structure/B578001.png)
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is used in the manufacture of Tofacitinib citrate . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . The molecular weight is 153.57 . The InChI is 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
The melting point of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 188-194 °C, and the boiling point is 289.2±50.0 °C (Predicted) . The density is 1.61±0.1 g/cm3 (Predicted) . It is soluble in DMSO, ethyl acetate, and methanol .Applications De Recherche Scientifique
Antiviral and Antiproliferative Applications
- Antiviral Activity: The compound's derivatives have been explored for antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). However, the observed activity against HCMV was not significantly distinct from cytotoxicity, leading to the conclusion that further study was not warranted (Saxena et al., 1988). In another study, derivatives exhibited antiproliferative activity against L1210 cells and antiviral activity against HCMV and HSV-1, with certain derivatives showing potency in reducing virus titer (Pudlo et al., 1990).
Synthesis of Novel Compounds
Palladium-Catalyzed Cross-Coupling Reactions
A method for synthesizing 4-alkynylpyrrolopyrimidines using palladium-catalyzed cross-coupling reactions has been demonstrated, providing a pathway for producing various derivatives (Tumkevičius & Masevičius, 2007). This approach highlights the compound's utility in creating new molecular structures with potential biological activities.
Nucleoside Analogues
The treatment of 4-chloro derivatives with N-bromoacetamide and subsequent reactions have been used to synthesize various nucleoside analogues, such as 5-bromotubercidin, showing the compound's relevance in developing potential biochemical tools or therapeutic agents (Hinshaw et al., 1969).
Chemical Synthesis Methodologies
- Synthesis Methodologies: Research has focused on developing efficient methodologies for synthesizing pyrrolopyrimidine derivatives, including 4-substituted variants. This includes exploring reactions with ethanolic ammonia, thiourea, and aqueous sodium sulfhydrate solution (Hammer, 1966). Such methodologies contribute to the broader chemical synthesis field by providing new routes for compound development.
Safety And Hazards
Orientations Futures
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted us to investigate its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Furthermore, we have demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure . Overall, we have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) .
Propriétés
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

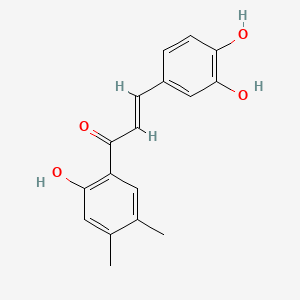
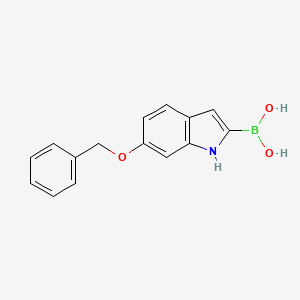
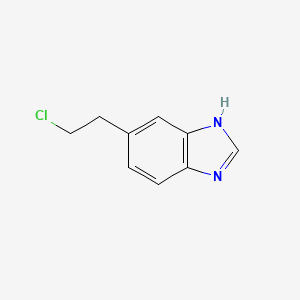
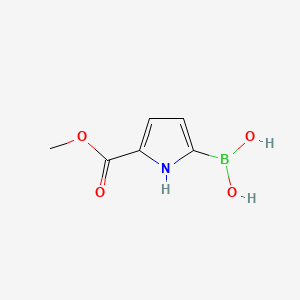
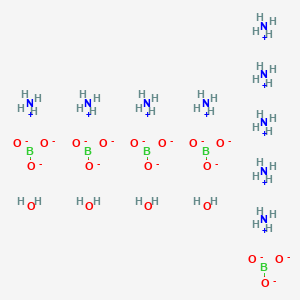
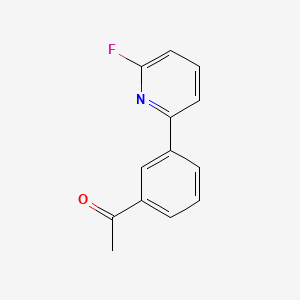
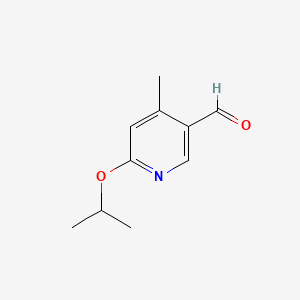
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
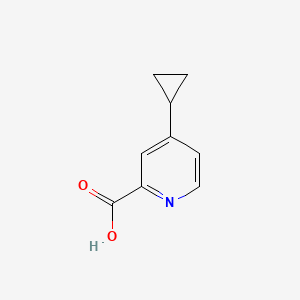
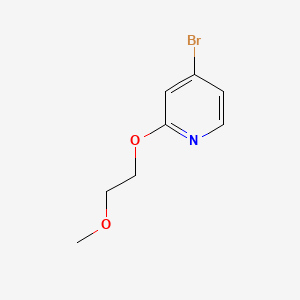
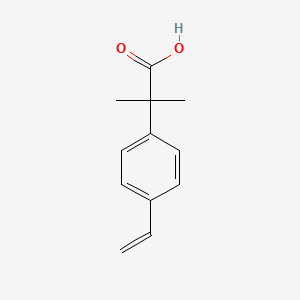
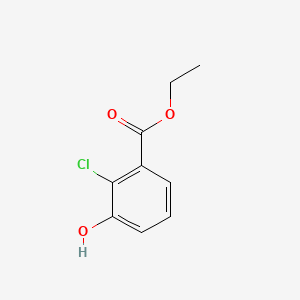
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)
